3-Formyl-1h-indazole-4-carboxylic acid

Vue d'ensemble

Description

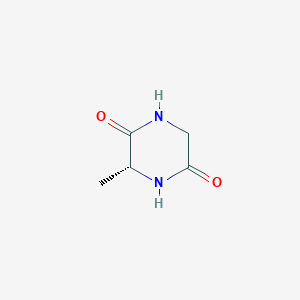

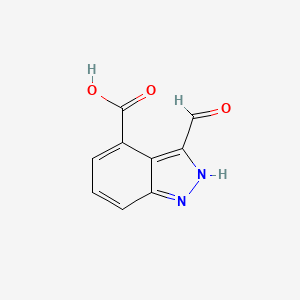

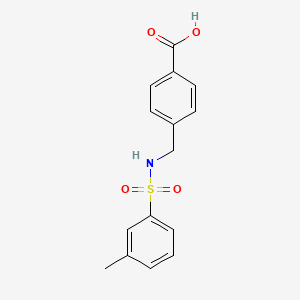

3-Formyl-1h-indazole-4-carboxylic acid is a compound with the molecular formula C9H6N2O3 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 1H-indazole derivatives has been studied extensively. A practical synthesis of 1H-indazole is presented in one study, where a hydrogen bond propelled mechanism is proposed . Another study discusses the synthesis of indazole derivatives from 2-fluorobenzaldehyde and hydrazine .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6N2O3/c12-4-7-8-5(9(13)14)2-1-3-6(8)10-11-7/h1-4H,(H,10,11)(H,13,14) .Chemical Reactions Analysis

The chemical reactions involving 1H-indazole derivatives have been explored in various studies. For instance, one study presents a new mechanism related to the synthesis of indazole . Another study discusses the reaction between benzonitrile and hydrazine under certain conditions .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 190.16 .Applications De Recherche Scientifique

Chemodivergent Functionalization

3-Formyl-1H-indazole-4-carboxylic acid is a key intermediate in the chemodivergent C-3 functionalization of 2H-indazoles, facilitating the production of formylated indazoles and carboxylic acid esters of indazole derivatives. This process, which likely proceeds through a radical pathway, highlights its utility in organic synthesis, especially in the creation of indazole-based compounds with potential biological activities (Bhattacharjee, Laru, Ghosh, & Hajra, 2021).

Crystal Structure Analysis

The compound also serves as a subject for crystallographic studies, as seen in research exploring the crystal structure of related indazole derivatives. Such studies are crucial for understanding the molecular and electronic structure of indazole compounds, which can inform their chemical reactivity and interaction with biological targets (Yong-zhou, 2008).

Synthesis of N-Heterocyclic Carbenes

It has been utilized in the synthesis of pseudo-cross-conjugated mesomeric betaines (PCCMB) and N-heterocyclic carbenes, starting from indazolium-3-carboxylates. These entities play a significant role in medicinal chemistry, particularly as intermediates in the synthesis of biologically active compounds (Schmidt, Beutler, Habeck, Mordhorst, & Snovydovych, 2006).

Antitumor Activity

Research into indazole derivatives has shown promising results in antitumor activities. For example, a synthesized indazole derivative exhibited significant inhibitory effects on the proliferation of various cancer cell lines, underscoring the potential therapeutic applications of compounds derived from or related to this compound (Lu et al., 2020).

Coordination Polymers

The compound is instrumental in the synthesis of coordination polymers, such as those involving sodium and lithium with 1H-indazole-3-carboxylic acid. These polymers have been studied for their crystal structures, vibrational spectra, and properties derived from density functional theory (DFT) calculations, revealing insights into their potential applications in material science (Szmigiel-Bakalarz et al., 2020).

Synthesis Improvements

Efforts to improve the synthesis of this compound and related compounds are ongoing, with methodologies focusing on reducing costs, simplifying operations, and enhancing yields, which is crucial for both academic research and industrial applications (Er-chang, 2006).

Safety and Hazards

Orientations Futures

The future directions for the study of 1H-indazole derivatives are vast. One study suggests that these compounds could be used in the field of luminescent materials with biomedical applications . Another study discusses the potential of these compounds in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Mécanisme D'action

Target of Action

3-Formyl-1h-indazole-4-carboxylic acid is a derivative of indazole, a significant heterocyclic system in natural products and drugs . Indazole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .

Mode of Action

Indazole derivatives, in general, are known for their broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a complex interaction with various cellular targets leading to diverse biochemical changes.

Biochemical Pathways

Indazole derivatives have been found in many important synthetic drug molecules, suggesting they may affect a variety of biochemical pathways .

Result of Action

Given the broad range of biological activities of indazole derivatives, it can be inferred that the compound likely has diverse effects at the molecular and cellular levels .

Action Environment

Like other indazole derivatives, its activity may be influenced by factors such as ph, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

3-formyl-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-4-7-8-5(9(13)14)2-1-3-6(8)10-11-7/h1-4H,(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPWQPGPGVUFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B3163642.png)

![[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B3163672.png)

![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine](/img/structure/B3163684.png)